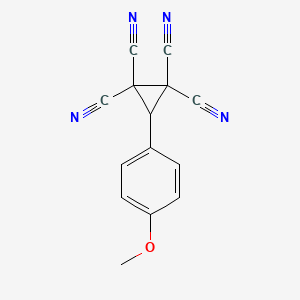

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

描述

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile (CAS 23767-72-8) is a highly substituted cyclopropane derivative with a molecular formula of C₁₄H₈N₄O and a molecular weight of 248.24 g/mol . Its structure features a cyclopropane core functionalized with four cyano groups and a para-methoxyphenyl substituent. This compound is utilized in synthetic chemistry and materials science due to its rigid, electron-deficient cyclopropane framework .

属性

IUPAC Name |

3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c1-19-11-4-2-10(3-5-11)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNQCBSXGOYEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294850 | |

| Record name | 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23767-72-8 | |

| Record name | NSC98490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC98397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as triethylamine (Et3N) and a brominating agent like cyanogen bromide (BrCN) . The reaction proceeds through a series of steps including condensation, bromination, and cyclization to form the desired cyclopropane ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

化学反应分析

Types of Reactions

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The cyano groups can be reduced to primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 4-Hydroxyphenylcyclopropane-1,1,2,2-tetracarbonitrile.

Reduction: 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetraamine.

Substitution: 3-(4-Alkoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile.

科学研究应用

Chemistry

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that derivatives of this compound may exhibit biological activities , including:

- Antimicrobial properties : Studies are underway to assess its efficacy against various pathogens.

- Anticancer potential : Preliminary research suggests that it may interact with cellular pathways involved in cancer progression .

Medicine

The compound is being investigated as a pharmaceutical intermediate , with potential applications in drug development. Its unique molecular framework may provide leads for new therapeutic agents targeting specific diseases.

Materials Science

In materials science, this compound is explored for its use in developing advanced materials and specialty chemicals. The combination of its structural features allows for the design of materials with tailored properties for specific industrial applications .

Antimicrobial Activity Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth compared to control groups.

Anticancer Research

In another investigation focused on cancer therapy, researchers synthesized various analogs of this compound and tested their effects on human cancer cell lines. Results showed that some analogs induced apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.

作用机制

The mechanism of action of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple cyano groups suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes .

相似化合物的比较

Comparison with Structural Analogs

The compound belongs to a broader class of cyclopropane tetracarbonitriles, where structural variations primarily occur in the substituents on the phenyl ring. Below is a detailed comparison with key analogs:

2.1. Substituent Variations and Electronic Effects

† LogP values estimated using fragment-based calculations (base cyclopropane-tetracarbonitrile logP = 0.457 ; substituent contributions: -OCH₃ ≈ -0.5, -Cl ≈ +0.7, -N(CH₃)₂ ≈ -0.3).

Key Observations:

- Electronic Effects: The 4-methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the phenyl ring.

- 4-) and electronic nature (methoxy vs. dimethylamino) in bioactivity .

- Physical Properties: Derivatives with multiple methoxy groups (e.g., 19p) exhibit higher melting points (227–229°C) compared to unsubstituted phenyl analogs (225–227°C), likely due to improved crystal packing from hydrogen-bonding interactions .

常见问题

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile?

Methodological Answer: The synthesis typically involves cyclopropanation of substituted phenyl precursors with tetracyanoethylene derivatives. A modified protocol involves reacting 4-methoxyphenyl-substituted alkenes with ethene-1,1,2,2-tetracarbonitrile in dichloromethane (DCM) under nitrogen, yielding ~65% product after 2 hours . Alternative routes use Knoevenagel condensations or cycloadditions, with spectral characterization (e.g., FT-IR, NMR) confirming cyclopropane ring formation and substituent positions .

Q. How is this compound characterized using spectroscopic and thermal analysis?

Methodological Answer:

- FT-IR : Key peaks include strong nitrile (C≡N) stretches at ~2260 cm⁻¹ and aromatic C-H stretches near 3046 cm⁻¹ .

- NMR : H NMR in DMSO-d6 shows a singlet for the cyclopropane proton (δ 5.29 ppm) and aromatic protons (δ 7.47–7.78 ppm). C NMR confirms nitrile carbons at ~109–111 ppm .

- Thermal Stability : Decomposition occurs at 225–227°C, indicating moderate thermal stability under inert conditions .

Q. What are the IUPAC naming conventions for cyclopropane tetracarbonitrile derivatives?

Methodological Answer: IUPAC prioritizes the cyclopropane core, numbering substituents to minimize locants. For this compound, the phenyl group at position 3 and nitriles at 1,1,2,2 are specified. Stereochemical descriptors (cis/trans) are omitted due to symmetry in this case .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro) influence reactivity and biological activity?

Methodological Answer: Electron-donating groups (e.g., methoxy) enhance aromatic ring electron density, potentially reducing electrophilic attack on the cyclopropane core. In contrast, electron-withdrawing groups (e.g., nitro) increase ring strain and reactivity. Comparative studies of analogs like 3-(3,4,5-trimethoxyphenyl) derivatives show altered spectral profiles (e.g., H NMR δ 3.77–3.87 ppm for methoxy groups) and decomposition temperatures (227–229°C vs. 225–227°C for the 4-methoxy analog) . Structural analogs with dimethylamino substituents (e.g., C2 in ) exhibit no inhibitory activity, suggesting steric or electronic incompatibility with target binding pockets .

Q. What computational methods predict the electronic structure and photophysical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model the donor-acceptor behavior of the methoxyphenyl (electron-rich) and tetracarbonitrile (electron-deficient) moieties. HOMO-LUMO gaps correlate with photothermal conversion efficiency, as seen in related tetracarbonitrile systems . Molecular docking studies may further elucidate interactions with biological targets, such as replication initiator proteins .

Q. How can failed synthesis attempts (e.g., cyclopropane ring instability) be systematically addressed?

Methodological Answer: Failed cyclopropanation (e.g., ) may arise from steric hindrance or incompatible solvents. Troubleshooting steps include:

- Solvent Screening : Polar aprotic solvents (e.g., THF) vs. non-polar (e.g., DCM) for stabilizing intermediates.

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) to facilitate ring closure.

- Reaction Monitoring : Real-time NMR or TLC to detect intermediates and adjust conditions .

Q. What mechanistic insights explain the lack of inhibitory activity in structural analogs?

Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal that minor substituent changes (e.g., replacing methoxy with dimethylamino in C2) disrupt binding to biological targets. Molecular dynamics simulations suggest altered hydrogen-bonding patterns or steric clashes in the active site. Experimental validation via isothermal titration calorimetry (ITC) can quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。